molecular formula C9H7Cl3O3 B14019662 Methyl 2,4,6-trichloro-3-methoxybenzoate

Methyl 2,4,6-trichloro-3-methoxybenzoate

Cat. No.: B14019662
M. Wt: 269.5 g/mol
InChI Key: MMVNCCROSVLFPQ-UHFFFAOYSA-N
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Description

Methyl 2,4,6-trichloro-3-methoxybenzoate is an organic compound with the molecular formula C9H7Cl3O3 and a molecular weight of 269.5 g/mol . This compound is characterized by the presence of three chlorine atoms and a methoxy group attached to a benzoate structure. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,4,6-trichloro-3-methoxybenzoate typically involves the esterification of 2,4,6-trichloro-3-methoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction conditions, such as temperature and pressure, to achieve high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4,6-trichloro-3-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of Methyl 2,4,6-trichloro-3-methoxybenzoate involves its interaction with specific molecular targets. The chlorine atoms and methoxy group play a crucial role in its reactivity and binding affinity to target molecules. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate enzymatic activities and disrupt cellular processes in microorganisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,4,6-trichloro-3-methoxybenzoate is unique due to the presence of three chlorine atoms, which significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it exhibits distinct properties that make it suitable for specific applications in research and industry .

Properties

Molecular Formula

C9H7Cl3O3

Molecular Weight

269.5 g/mol

IUPAC Name

methyl 2,4,6-trichloro-3-methoxybenzoate

InChI

InChI=1S/C9H7Cl3O3/c1-14-8-5(11)3-4(10)6(7(8)12)9(13)15-2/h3H,1-2H3

InChI Key

MMVNCCROSVLFPQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1Cl)C(=O)OC)Cl)Cl

Origin of Product

United States

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